Deferiprone

概要

説明

準備方法

化学反応の分析

デフェリプロンは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応のための求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

デフェリプロンは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Deferiprone is an iron chelator used to treat iron overload in various conditions, with ongoing research exploring its potential in non-iron-loaded diseases .

Scientific Research Applications

Iron Overload Treatment: this compound is effective in reducing serum ferritin levels and is widely used to treat iron overload in thalassemia and other conditions .

- Sickle Cell Disease (SCD): Studies have shown the long-term safety of this compound therapy in SCD patients with transfusional iron overload .

*FIRST-EXT, a 2-year extension study of the FIRST trial, demonstrated that long-term this compound use did not raise new safety concerns in SCD or other anemias . - Thalassemia: this compound plays a vital role in transitioning thalassemia from a fatal to a chronic disease . A large-scale, 3-year study showed that this compound effectively reduced serum ferritin levels in thalassemia patients .

- Other Anemias: The FIRST study compared this compound to deferoxamine (DFO) in iron-overloaded patients with SCD or other anemias, finding this compound noninferior to DFO in reducing liver iron concentration (LIC) .

Parkinson's Disease: Research has explored this compound's potential in treating Parkinson's disease, where iron accumulation in the brain can lead to the loss of dopamine-producing nerve cells .

- FAIRPARK-II Study: A study involving 372 participants with Parkinson’s disease found that this compound reduced iron levels in the brain but worsened movement symptoms . Follow-up is ongoing to assess long-term effects after transferring participants to standard dopamine replacement treatments .

- Earlier Studies: Previous clinical trials suggested that this compound, combined with dopamine replacement drugs, could reduce brain iron accumulation and improve motor function in early-stage Parkinson’s .

Other Potential Applications: this compound is being investigated for repurposing in non-iron-loaded diseases due to its unique clinical characteristics and antioxidant potential .

Safety and Adverse Events

The most common adverse events associated with this compound include neutropenia and abdominal pain .

- Neutropenia and Agranulocytosis: Studies have reported cases of agranulocytosis and neutropenia during this compound use, with most cases occurring within the first year of therapy . Monitoring is essential to manage these risks .

- Other Adverse Events: Other reported adverse events include transient alanine transaminase increase, gastrointestinal discomfort, and arthralgia .

Data Table: this compound in Clinical Trials

Case Studies

Due to the limitations of the provided search results, specific, detailed case studies are unavailable. However, the following general points can be made:

- Iron Overload in Thalassemia: this compound has been used in numerous cases to manage iron overload in thalassemia patients, reducing ferritin levels and improving overall outcomes .

- Parkinson's Disease: While the FAIRPARK-II study showed mixed results, individual cases within earlier studies suggested potential benefits of this compound in reducing brain iron accumulation and improving motor function .

Ongoing Research and Future Directions

作用機序

類似化合物との比較

生物活性

Deferiprone (DFP) is a hydroxypyridinone-derived iron chelator that has been widely studied for its biological activities, particularly in the context of iron overload conditions such as thalassemia and sickle cell disease. Its mechanism of action primarily involves the chelation of excess iron, thereby preventing oxidative damage and related complications. This article delves into the biological activity of this compound, highlighting its effects on various biological systems, clinical efficacy, safety profiles, and emerging applications beyond iron chelation.

This compound exerts its biological effects through several mechanisms:

- Iron Chelation : DFP binds to free iron in the bloodstream, facilitating its excretion through urine. This is crucial in patients with conditions requiring frequent blood transfusions, where iron overload can lead to serious complications.

- Histone Demethylase Inhibition : Recent studies have shown that this compound inhibits specific histone lysine demethylases (KDMs), which play a role in epigenetic regulation. For instance, DFP demonstrated over 95% inhibition of KDM6A activity at a concentration of 10 μM, indicating potential implications in cancer treatment by altering gene expression profiles related to cell proliferation and survival .

Table 1: Inhibition Profile of this compound on Histone Demethylases

| KDM Enzyme | IC50 (μM) | Activity Inhibited (%) at 10 μM |

|---|---|---|

| KDM2A | Low | 95 |

| KDM2B | Low | 95 |

| KDM5C | Low | 95 |

| KDM6A | Low | 95 |

| KDM1A | Not affected | 0 |

Thalassemia and Iron Overload

This compound has been extensively studied in patients with thalassemia major and other transfusion-dependent anemias. A large-scale study involving over 500 patients reported significant decreases in serum ferritin levels after three years of treatment . The incidence of adverse effects, such as agranulocytosis, was relatively low (0.4/100 patient-years), suggesting that DFP is both effective and safe for long-term use.

Pediatric Applications

In pediatric populations with transfusion-dependent hemoglobinopathies, this compound has shown effectiveness comparable to other iron chelators like deferasirox. A phase 3 trial confirmed non-inferiority between DFP and DFX in managing iron overload, with similar safety profiles observed .

Neurodegenerative Conditions

Emerging research suggests that this compound may have therapeutic potential in neurodegenerative diseases characterized by iron accumulation. In mouse models of Huntington's disease and amyotrophic lateral sclerosis (ALS), DFP improved motor function and demonstrated safety over a 12-month treatment period . Ongoing clinical trials are assessing its efficacy in larger cohorts.

Safety Profile

This compound's safety profile has been evaluated across multiple studies:

- Adverse Events : The most common adverse events reported include gastrointestinal discomfort and transient increases in liver enzymes. Severe adverse events were noted in approximately 14% of patients .

- Neutropenia : A notable concern with this compound therapy is neutropenia, which occurred in about 9% of patients during clinical trials. Regular monitoring of blood counts is recommended during treatment to mitigate risks .

Table 2: Summary of Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Overall Adverse Events | 77.6 |

| Severe Adverse Events | 14.2 |

| Neutropenia | 9.0 |

| Agranulocytosis | 1.5 |

| Gastrointestinal discomfort | Common |

特性

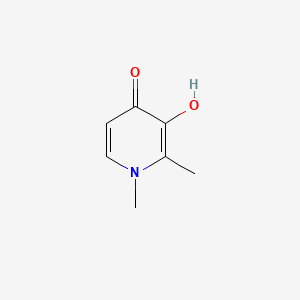

IUPAC Name |

3-hydroxy-1,2-dimethylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXKOCQBRNJULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040666 | |

| Record name | Deferiprone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |

| Record name | Deferiprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferiprone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex and is then eliminated in the urine. Deferiprone is more selective for iron in which other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone., Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron. | |

| Record name | Deferiprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferiprone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS No. |

30652-11-0 | |

| Record name | Deferiprone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferiprone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferiprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | deferiprone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deferiprone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFERIPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deferiprone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

272-278, 266-268 °C; also reported as MP 263-269 °C | |

| Record name | Deferiprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferiprone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。